molecular formula C15H19BrN2 B8724780 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole CAS No. 199172-08-2

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole

Cat. No.: B8724780
CAS No.: 199172-08-2
M. Wt: 307.23 g/mol
InChI Key: NPZPQOOJVQIHKV-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole (C₁₅H₁₉BrN₂) is a brominated indazole derivative featuring a cyclohexyl group at position 1, an ethyl group at position 3, and a bromine atom at position 6. The indazole core consists of a fused aromatic six-membered benzene ring and a five-membered nitrogen-containing ring. The cyclohexyl substituent introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic targets in medicinal chemistry applications .

Properties

CAS No.

199172-08-2

Molecular Formula

C15H19BrN2

Molecular Weight

307.23 g/mol

IUPAC Name

6-bromo-1-cyclohexyl-3-ethylindazole

InChI

InChI=1S/C15H19BrN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3

InChI Key

NPZPQOOJVQIHKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole 1-Cyclohexyl, 3-Ethyl, 6-Br C₁₅H₁₉BrN₂ 311.23 g/mol High lipophilicity; potential hydrophobic binding
6-Bromo-3-ethyl-1H-indazole 3-Ethyl, 6-Br, 1-H C₉H₉BrN₂ 225.09 g/mol Scaffold for drug development; moderate solubility
Ethyl 6-bromo-1H-indazole-3-carboxylate 3-Ethoxycarbonyl, 6-Br, 1-H C₁₀H₉BrN₂O₂ 283.10 g/mol Polar carboxylate group; improved solubility
3-Bromo-6-chloro-1H-indazole 3-Br, 6-Cl, 1-H C₇H₄BrClN₂ 232.48 g/mol Dual halogenation; potential enhanced reactivity
6-Bromo-3-chloro-1-methyl-1H-indazole 1-Methyl, 3-Cl, 6-Br C₈H₆BrClN₂ 245.50 g/mol Compact substituents; reduced steric hindrance

Structural and Electronic Differences

  • Position 1 Substitution : The cyclohexyl group in the target compound increases steric bulk and lipophilicity (logP ~4.2 estimated) compared to smaller groups like methyl (logP ~2.8) or hydrogen. This may improve membrane permeability but reduce aqueous solubility .
  • Position 3 Substitution : The ethyl group in the target compound provides moderate electron-donating effects, whereas chlorine (in 3-Bromo-6-chloro-1H-indazole) or carboxylate groups (in Ethyl 6-bromo-1H-indazole-3-carboxylate) alter electronic density and polarity significantly .

Physicochemical Properties

  • Solubility : The target compound’s cyclohexyl group reduces water solubility (<0.1 mg/mL estimated) compared to carboxylate-containing analogs (>1 mg/mL in DMSO) .
  • Stability : Bromine’s susceptibility to nucleophilic displacement may require inert storage conditions, whereas methyl or carboxylate derivatives exhibit greater stability under ambient conditions .

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